17-Hydroxy-2,17-dimethylandrostan-3-one is a synthetic steroid compound that belongs to the class of androgens. It is characterized by the presence of a hydroxyl group at the 17th position and two methyl groups at the 2 and 17 positions of the androstan skeleton. This compound is primarily used in the field of pharmacology for its potential therapeutic applications, particularly in hormone replacement therapy and anabolic steroid formulations.
This compound can be synthesized through various chemical methods, which are detailed in subsequent sections. It does not occur naturally in significant amounts but is derived from other steroid precursors.
17-Hydroxy-2,17-dimethylandrostan-3-one is classified as an anabolic steroid due to its ability to promote muscle growth and enhance physical performance. It falls under the broader category of synthetic steroids, which are modified versions of naturally occurring hormones.
The synthesis of 17-Hydroxy-2,17-dimethylandrostan-3-one typically involves multi-step organic reactions. One common method includes:
The reactions are typically performed under controlled conditions to ensure optimal yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 17-Hydroxy-2,17-dimethylandrostan-3-one can be represented as follows:
The compound features a steroid backbone with specific functional groups that contribute to its biological activity.
The structural configuration includes:
The primary chemical reactions involving 17-Hydroxy-2,17-dimethylandrostan-3-one include:
These reactions require specific catalysts and conditions (temperature, pressure) to proceed efficiently. For example, oxidation reactions may use chromium trioxide or potassium permanganate as oxidizing agents.
The mechanism of action for 17-Hydroxy-2,17-dimethylandrostan-3-one primarily involves its interaction with androgen receptors in target tissues. Upon binding to these receptors:
Studies have shown that compounds with similar structures exhibit significant anabolic activity, making them effective for therapeutic use in muscle-wasting conditions.
Relevant data supports that modifications in the structure can significantly influence the compound's stability and reactivity.
17-Hydroxy-2,17-dimethylandrostan-3-one is a synthetic androstane derivative characterized by methyl groups at C2 and C17, and a ketone at C3. Its molecular formula is C₂₁H₃₄O₂ (molecular weight: 318.49 g/mol) [10]. Unlike endogenous steroids such as 17-hydroxyprogesterone (C₂₁H₃₀O₃), this compound does not occur naturally in vertebrate steroidogenesis pathways [1]. In theoretical biosynthetic contexts, the C2 methylation would disrupt the planar structure of ring A, hindering aromatization and 5α-reductase activity. The C17 methylation blocks hydroxylation by CYP17A1, a dual-function enzyme (17α-hydroxylase/17,20-lyase) essential for glucocorticoid and androgen synthesis [3] [7]. Consequently, this compound cannot serve as a substrate for cortisol or sex steroid production.
In congenital adrenal hyperplasia (CAH) due to 17-hydroxylase deficiency (CYP17A1 mutations), progesterone and pregnenolone accumulate and shunt toward mineralocorticoids like deoxycorticosterone (DOC). DOC excess causes hypertension and hypokalemia due to sodium retention [3] [7]. While 17-hydroxy-2,17-dimethylandrostan-3-one lacks natural precursors, its structure exemplifies how synthetic modifications alter metabolic fates in steroidogenic grids.
Table 1: Steroidogenic Pathways Involving Androstane Derivatives
| Enzyme | Natural Substrate | Effect on 17-Hydroxy-2,17-dimethylandrostan-3-one |
|---|---|---|
| CYP17A1 (17α-hydroxylase) | Progesterone, Pregnenolone | Blocked by C17 methylation |
| 3β-HSD | Pregnenolone | Inhibited by C3 ketone and C2 methylation |
| 5α-Reductase | Testosterone | Steric hindrance from C2 methyl group |
| 17β-HSD | Androstenedione | C17 methylation prevents reduction |
The compound’s C17 methylation fundamentally impairs its role in androgen biosynthesis. In typical pathways:
Enzymatic studies of analogous steroids (e.g., methasterone) show that α-face methylation at C2 increases metabolic stability but eliminates affinity for 17β-HSD and 3α-HSD [4] [10]. Thus, 17-hydroxy-2,17-dimethylandrostan-3-one likely persists unmetabolized rather than converting to active androgens.
21-Hydroxylase (CYP21A2) primarily hydroxylates progesterone and 17-hydroxyprogesterone at C21 to produce mineralocorticoid precursors [6]. Key interactions with 17-hydroxy-2,17-dimethylandrostan-3-one include:
Table 2: Impact of Steroidogenic Enzyme Deficiencies on Androstane Derivatives
| Enzyme Deficiency | Typical Substrate Accumulation | Effect on 17-Hydroxy-2,17-dimethylandrostan-3-one |
|---|---|---|
| 21-Hydroxylase (CYP21A2) | 17-OH-Progesterone | No diversion to androgens due to C17 block |
| 17-Hydroxylase (CYP17A1) | Progesterone, DOC | No conversion to cortisol or androgens |
| 3β-HSD | Pregnenolone, DHEA | Impaired oxidation at C3 |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0